molecular formula C9H14N2O B8306055 5-(2-Aminoethyl)-2-methoxyphenylamine

5-(2-Aminoethyl)-2-methoxyphenylamine

Cat. No.: B8306055
M. Wt: 166.22 g/mol
InChI Key: BVYRPJPHBGCYDC-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methoxyphenylamine is an aromatic amine derivative featuring a methoxy group at the 2-position and a 2-aminoethyl substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.22 g/mol (free base). This compound is structurally characterized by its aniline core, which differentiates it from phenol-based analogs (e.g., 4-(2-aminoethyl)-2-methoxyphenol). The aminoethyl group enhances hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-(2-aminoethyl)-2-methoxyaniline

InChI

InChI=1S/C9H14N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3

InChI Key

BVYRPJPHBGCYDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN)N

Origin of Product

United States

Comparison with Similar Compounds

4-(2-Aminoethyl)-2-methoxyphenol (CAS: 554-52-9)

  • Structural Differences: Positional isomer (5- vs. 4-aminoethyl substitution) and phenol (-OH) vs. phenylamine (-NH₂) core.
  • Physicochemical Properties :
    • Molecular weight: 203.67 g/mol (as HCl salt) .
    • Safety Profile: Classified as a skin/eye irritant (GHS Category 2/2A) .
  • Functional Impact: The phenol group increases acidity (pKa ~10) compared to the aniline core (pKa ~5), altering solubility and reactivity. The aminoethyl group in both compounds enhances water solubility, but the phenol’s -OH allows stronger hydrogen bonding.

5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7)

  • Structural Differences: Phenoxy (-OPh) substituent at the 2-position vs. aminoethyl group.
  • Physicochemical Properties: Molecular weight: 229.27 g/mol . Lipophilicity: Higher logP due to the bulky phenoxy group.

AAZ Ligand Fragment: 5-(Ethylsulfonyl)-2-methoxyphenylamine

  • Structural Differences: Ethylsulfonyl (-SO₂Et) vs. aminoethyl (-CH₂CH₂NH₂) substituent.
  • Functional Impact: The ethylsulfonyl group is strongly electron-withdrawing, enhancing binding affinity to kinase active sites (e.g., VEGFR2 TK inhibition) . In contrast, the aminoethyl group may facilitate hydrogen bonding but lacks sulfonyl’s charge characteristics.

Triazole Derivatives with Aminoethyl Substituents

  • Structural Differences: Triazole core vs. benzene ring; S/N-substituted aminoethyl groups.
  • Biological Activity: Adamantyl-bearing triazoles with aminoethyl groups (e.g., compounds 9a–d, 10a–d) show potent antimicrobial activity against Candida albicans and Gram-positive bacteria . The target compound’s simpler structure may lack this broad-spectrum activity but could retain selective efficacy.

Cyclam Derivatives with Aminophenyl Groups

  • Structural Differences : Macrocyclic cyclam core vs. linear aromatic amine.
  • Biological Activity: Monosubstituted cyclams with aminophenyl groups exhibit anti-HIV-1 activity . The target compound’s smaller size limits macrocycle-mediated interactions but may allow better tissue penetration.

Data Table: Key Comparative Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity logP (Estimated) Safety Profile (GHS)
5-(2-Aminoethyl)-2-methoxyphenylamine Benzene (aniline) 2-OCH₃, 5-CH₂CH₂NH₂ 165.22 Kinase inhibition (inferred) 1.2–1.8 Not available
4-(2-Aminoethyl)-2-methoxyphenol Benzene (phenol) 2-OCH₃, 4-CH₂CH₂NH₂·HCl 203.67 Laboratory chemical 0.5–1.0 Skin/eye irritation
5-Methoxy-2-phenoxyaniline Benzene (aniline) 2-OPh, 5-OCH₃ 229.27 N/A 2.5–3.0 Not available
AAZ ligand fragment Benzene (aniline) 2-OCH₃, 5-SO₂Et ~250 VEGFR2 TK inhibition 2.0–2.5 Compound-dependent
Triazole derivatives (e.g., 9a–d) 1,2,4-Triazole S/N-CH₂CH₂NH₂, adamantyl 300–400 Antimicrobial 3.0–4.0 Varies by substitution

Research Findings and Implications

  • Lipophilicity: The aminoethyl group in the target compound balances hydrophilicity and lipophilicity, offering advantages over highly lipophilic analogs (e.g., phenoxy derivatives) in drug design .
  • Safety: Aniline derivatives generally pose higher toxicity risks than phenols due to metabolic activation, but the absence of specific data for the target compound warrants caution .

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